5-(2,5-Dimethoxyphenyl)thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-14-7-3-4-9(15-2)8(5-7)10-6-13-11(12)16-10/h3-6H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKOWPIOEAJQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modifications of the 5 Aryl 2,5 Dimethoxyphenyl Ring:
The substitution pattern on the phenyl ring at the 5-position of the thiazole (B1198619) is a critical determinant of biological activity. The presence of methoxy (B1213986) groups is generally favorable for activity, as they are believed to interact with the colchicine (B1669291) binding site on tubulin.
Number and Position of Methoxy Groups: The 2,5-dimethoxy substitution is a known beneficial pattern. Related studies on similar scaffolds, such as those with a 3,4,5-trimethoxyphenyl group, have shown high potency. researchgate.net This suggests that the spatial arrangement and hydrogen bond accepting capability of the methoxy groups are crucial for interaction with the target protein. Optimization strategies often involve exploring alternative methoxy patterns (e.g., 2,4-, 3,4-, 3,5-dimethoxy) to fine-tune the binding affinity.
Replacement of Methoxy Groups: Replacing one or both methoxy groups with other electron-donating or electron-withdrawing groups can modulate activity. For instance, substituting a methoxy group with a hydroxyl, ethoxy, or a halogen atom can influence both the electronic properties and the steric interactions within the binding pocket. SAR studies on related compounds indicate that electron-donating groups often enhance activity.
Alterations of the 2 Amino Group:
The 2-amino group serves as a key point for introducing diversity and modifying the physicochemical properties of the lead compound.
Acylation and Urea/Thiourea Formation: Conversion of the 2-amino group into amides, ureas, or thioureas has been a common and effective strategy. Introducing substituted benzoyl groups at this position has been shown to significantly improve the activity of 2-aminothiazole (B372263) derivatives in other contexts. nih.gov This modification can introduce additional interaction points with the target protein and can also be used to modulate properties like solubility and cell permeability.
Schiff Base Formation: Condensation of the 2-amino group with various aldehydes to form Schiff bases (imines) is another viable approach. This allows for the introduction of a wide range of aryl and heteroaryl moieties, which can explore additional binding regions on the target protein. mdpi.com The electronic nature of the substituent on the aldehyde can have a significant impact on activity.
The Central Thiazole Scaffold:
The thiazole (B1198619) ring is not merely a linker but an integral part of the pharmacophore.
Substitution at the 4-Position: While the lead compound is unsubstituted at the 4-position of the thiazole ring, introducing small alkyl or aryl groups at this position can be explored. However, this can also alter the relative orientation of the 2-amino and 5-aryl groups, which may positively or negatively impact target binding.
The following table summarizes the general SAR findings for 2-amino-5-arylthiazole derivatives based on related studies, providing a foundation for the lead optimization of 5-(2,5-dimethoxyphenyl)thiazol-2-amine.
| Compound Series | Modification Site | Modification | Observed Impact on Activity | Design Principle |
|---|---|---|---|---|
| A | 5-Aryl Ring | Varying methoxy (B1213986) substitution patterns (e.g., 3,4,5-trimethoxy) | Generally maintains or increases potency, suggesting importance for tubulin binding. researchgate.net | Retain or optimize methoxy substitutions on the phenyl ring to enhance target interaction. |
| B | 2-Amino Group | Acylation with substituted benzoyl groups | Can significantly increase potency depending on the substituent. nih.gov | Introduce substituted amide linkers to explore additional binding interactions. |
| C | 2-Amino Group | Formation of Schiff bases with aromatic aldehydes | Activity is modulated by the electronic properties of the aromatic ring. mdpi.com | Utilize imine formation to introduce diverse aromatic systems and tune electronic properties. |
| D | Thiazole Core | Replacement with other heterocycles (e.g., oxazole, pyridine) | Activity is often sensitive to the nature of the heterocyclic ring, with thiazole being a robust scaffold. nih.gov | The thiazole ring is likely important for activity, but isosteric replacement can be explored to modulate pharmacokinetic properties. |
Preclinical Biological Evaluation and Mechanistic Exploration
In Vitro and In Vivo Assessment in Model Systems (Excluding Human Clinical Data)
The preclinical assessment of 5-(2,5-Dimethoxyphenyl)thiazol-2-amine and its structural congeners has revealed significant potential in the fields of oncology and microbiology. Investigations have primarily centered on the compound's effects on cancer cell viability and its efficacy against various microbial strains.
Derivatives of 2-aminothiazole (B372263) are recognized for their anticancer properties, an area of significant interest in medicinal chemistry. mdpi.com The antineoplastic potential of compounds structurally related to this compound has been explored through various assays, indicating a foundation for its potential cytotoxic effects against tumor cells.
Studies on analogous 2-aminothiazole structures have demonstrated potent inhibition of cancer cell proliferation. For instance, a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles showed significant antiproliferative activity against a panel of human tumor cell lines. nih.gov The substitution pattern on the aryl ring at the 5-position was found to be crucial for activity. While direct data for this compound is not extensively documented, the activity of related compounds suggests its potential. The number and position of methoxy (B1213986) groups on the phenyl ring are known to have a major influence on antiproliferative activity. nih.gov For example, moving a methoxy group from the para- to the meta-position or adding another methoxy group has been shown to decrease potency in some series. nih.gov
Table 1: Representative Antiproliferative Activity of a Structurally Related Thiazole (B1198619) Analog (2-amino-4-(3',4',5'-trimethoxyphenyl)-5-(4-methoxyphenyl)thiazole) nih.gov
| Cell Line | Cancer Type | IC₅₀ (nM) |
|---|---|---|
| A549 | Non-small cell lung | 0.9 |
| HeLa | Cervical | 0.03 |
| HT-29 | Colon | 0.8 |
| K562 | Leukemia | 0.2 |
This table displays data for a structurally related compound to illustrate the potential activity of the 2-aminothiazole scaffold. IC₅₀ represents the concentration required to inhibit cell growth by 50%.
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research into related 2-arylamino-4-amino-5-aroylthiazoles has shown that these compounds can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. researchgate.net This suggests that a potential mechanism for the antineoplastic activity of this compound could involve the activation of apoptotic pathways within cancer cells.
A primary mechanism of action for many thiazole-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. researchgate.net Compounds containing a trimethoxyphenyl ring, which is structurally similar to the dimethoxyphenyl moiety of the subject compound, are known to bind to the colchicine (B1669291) site on tubulin. nih.gov This interaction prevents the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest and subsequent cell death. For example, the 2-amino derivative of a 4-(3',4',5'-trimethoxyphenyl)-thiazole was found to be a potent inhibitor of tubulin polymerization, retaining activity similar to that of combretastatin (B1194345) A-4 (CA-4), a well-known tubulin inhibitor. nih.gov Given the structural similarities, it is plausible that this compound also exerts its anticancer effects by targeting tubulin.
Beyond tubulin inhibition, other enzymatic targets have been identified for thiazole derivatives. Notably, certain 4,5-substituted-2-aminothiazoles have been reported as potent inhibitors of Poly(ADP-Ribose) Polymerase-1 (PARP-1). nih.gov PARP-1 is a crucial enzyme in DNA repair, and its inhibition can lead to synthetic lethality in cancers with specific DNA repair defects. A study highlighted a 2-aminothiazole derivative bearing a 3,5-dimethoxystyryl group as a PARP-1 inhibitor, indicating that the dimethoxy substitution pattern is compatible with activity against this enzyme. nih.gov There is currently limited specific information linking this compound to the inhibition of Dihydrofolate Reductase (DHFR).
The 2-aminothiazole core is a well-established scaffold in the development of antimicrobial agents. mdpi.com Various derivatives have been synthesized and tested against a range of pathogens.
Table 2: Representative Antifungal Activity of a Structurally Related Thiazole Analog against Candida albicans mdpi.com
| Compound | Substitution Pattern | MIC₈₀ (µM) |
|---|---|---|
| Analog 5a8 | 2-(benzoylamino)-4-(4-hydroxyphenyl)-5-(4-chlorophenyl)thiazole | 9 |
This table shows data for a related compound to indicate the potential antifungal efficacy of the 2-aminothiazole scaffold. MIC₈₀ is the minimum inhibitory concentration required to inhibit 80% of fungal growth.
Antimicrobial Efficacy
Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains
The antibacterial potential of thiazole derivatives has been widely investigated. Studies on related 2-aminothiazole compounds have shown a range of activities against both Gram-positive and Gram-negative bacteria. For instance, various synthesized thiazole derivatives have demonstrated moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MICs) varying based on the specific substitutions on the thiazole ring.
| Compound | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Reference |
|---|---|---|---|
| Thiazole Compound 1 (a lead thiazole) | 1.3 (MRSA strains) | Data not specified | nih.gov |
| Thiazole Compound 2 (biphenyl analogue) | 2.8 - 5.6 (MRSA strains) | Data not specified | nih.gov |
| 2-(5-Nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives | Active | Less Active | ijmm.ir |
Antifungal Activity, notably against Candida albicans
Thiazole-containing compounds have emerged as a significant class of antifungal agents, with many derivatives showing notable activity against Candida albicans, a prevalent fungal pathogen. The 2-aminothiazole scaffold is a core component of several compounds investigated for their anti-Candida properties. While specific studies focusing solely on this compound are limited, the broader class of 2-amino-4,5-diarylthiazole derivatives has been synthesized and evaluated for anti-Candida albicans activity. nih.gov In some instances, these derivatives have exhibited moderate activity, with certain modifications leading to potency comparable to the standard antifungal drug fluconazole. nih.gov The mechanism of action for some thiazole derivatives may involve the disruption of the fungal cell membrane.
| Compound Derivative | Activity Metric | Value | Reference |
|---|---|---|---|
| 2-amino-4,5-diarylthiazole derivative (5a8) | MIC80 | 9 µM | nih.gov |
| 2,5 disubstituted amino-oksometyloso-arylo-thiadiazole (AOAT) derivatives | Mean MIC | 141.625 mg/L | advms.pl |
Antitubercular Activity against Mycobacterium tuberculosis and Energetics Disruption
The 2-aminothiazole scaffold has been identified as a promising starting point for the development of new antitubercular agents. Research into this class of compounds has demonstrated their potential to inhibit the growth of Mycobacterium tuberculosis, including multidrug-resistant strains. While specific data on the antitubercular activity of this compound is not detailed in the available literature, related compounds have shown significant efficacy. For example, certain 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives have been assessed for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov
The precise mechanism of action for many antitubercular thiazoles is still under investigation, though some studies suggest that they may target essential mycobacterial enzymes. The disruption of cellular energetics is a known mechanism for some antitubercular drugs, but a direct link to this compound has not been established.
| Compound Class | Target Strain | Activity Noted | Reference |
|---|---|---|---|
| Imidazo nih.govnih.govresearchgate.netthiadiazole derivatives | Mycobacterium tuberculosis H37Rv | MICs of 1.6 to 6.25 µg/mL | cbijournal.com |
| 2,3-dihydroquinazolin-4(1H)-one derivatives | Mycobacterium tuberculosis H37Rv | MIC of 2 µg/mL for compounds 3l and 3m | nih.gov |
Anti-inflammatory Properties
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Thiazole and its derivatives have been investigated for their anti-inflammatory effects, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition of these enzymes can reduce the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. While specific IC50 values for this compound against COX and LOX enzymes are not available in the reviewed literature, studies on structurally related compounds provide insights into the potential of this chemical class. For instance, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated as direct 5-LOX inhibitors, with some compounds showing potent inhibition. nih.gov Similarly, other thiazole derivatives have been identified as selective inhibitors of the COX-2 enzyme. nih.gov
| Compound | Enzyme Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 127 nM | nih.gov |
| 5,6-diarylimidazo[2,1-b]thiazole derivative | COX-2 | Potent and selective inhibition | nih.gov |
Anti-Protein Denaturation Assays
Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be indicative of its anti-inflammatory potential. In vitro anti-inflammatory activity of compounds can be assessed by their ability to inhibit the denaturation of proteins, such as bovine serum albumin or egg albumin, induced by heat or chemicals. Although specific data for this compound is not available, related heterocyclic compounds have been evaluated using this method. For example, certain novel amide derivatives of substituted 2-aminothiophenes have demonstrated significant inhibition of protein denaturation. bibliomed.org This assay serves as a valuable preliminary screening tool for potential anti-inflammatory agents.
| Compound Class | Assay Method | Result | Reference |
|---|---|---|---|
| Amide derivatives of substituted 2-aminothiophenes | Bovine Serum Albumin Denaturation | Significant % inhibition | bibliomed.org |
| Oxazolone derivatives | Egg Albumin Denaturation | Significant anti-inflammatory activity | asianjpr.com |
Antiprion Activity Studies
A significant area of research for 2-aminothiazole derivatives has been in the field of prion diseases, which are fatal neurodegenerative disorders. Studies have identified 2-aminothiazoles as a new class of small molecules with potent antiprion activity in scrapie-infected neuroblastoma cell lines (ScN2a). nih.gov While specific antiprion activity data for this compound is not explicitly detailed in the provided search results, the general class of 2-aminothiazoles has been shown to reduce the accumulation of the disease-associated prion protein (PrPSc). The mechanism of action is thought to involve the inhibition of new PrPSc formation rather than the disaggregation of existing PrPSc.
| Compound Class | Cell Line | Activity Metric | Finding | Reference |
|---|---|---|---|---|
| 2-Aminothiazoles | Scrapie-infected neuroblastoma cells (ScN2a) | PrPSc reduction | Identified as a promising class of antiprion compounds | researchgate.net |
| Monoclonal anti-PrP antibody 6H4 | Scrapie-infected neuroblastoma cells (N2a) | PrPSc accumulation | Abrogated PrPSc accumulation | nih.gov |
Molecular Interactions with Prion Protein (PrPC) in Preclinical Settings
The precise molecular interactions between this compound and the cellular prion protein (PrPC) have not been detailed in available research. However, for the broader class of compounds that show anti-prion activity, interaction with PrPC is a key mechanistic step. PrPC possesses several binding sites, and compounds can act as "Effective Binders" that stabilize the native PrPC conformation, thereby preventing its conversion to the pathogenic PrPSc form. nih.gov The intrinsically disordered N-terminus of PrPC allows it to interact with a wide array of protein partners and small molecules, which can influence its stability and function. nih.gov Further research would be necessary to determine if this compound engages with PrPC and through which specific domains.
Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)
The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into compounds showing a wide spectrum of biological activities, including antiviral effects. mdpi.com However, specific investigations into the antiviral activity of this compound, particularly concerning the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase, have not been reported in the reviewed literature. HIV-1 reverse transcriptase is a critical enzyme for the viral life cycle, and its inhibition is a cornerstone of antiretroviral therapy. pharmacology2000.com While various heterocyclic compounds have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), the potential of this specific dimethoxyphenyl-thiazole derivative in this context remains an area for future investigation. nih.gov
Investigations into Antioxidant Potential
There is a growing interest in the antioxidant properties of thiazole derivatives. aip.org Although the antioxidant potential of this compound has not been specifically quantified, related aminothiazole compounds have demonstrated significant free-radical scavenging capabilities. mdpi.com For example, the dendrodoine (B1201844) analogue (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole) showed concentration-dependent antioxidant activity in multiple biochemical assays. nih.govbohrium.com It was effective at scavenging peroxyl radicals, hydroxyl radicals, and nitric oxide, as well as inhibiting lipid peroxidation. nih.govbohrium.com Mechanistic studies on this analogue suggest that the aminothiazole core can scavenge peroxyl radicals with a high bimolecular rate constant, with the radical initially forming on a nitrogen atom before transforming into a more stable sulfur-centered radical. nih.gov These findings suggest that the 2-aminothiazole scaffold, a core feature of this compound, is a promising pharmacophore for developing antioxidant agents.
| Assay | Activity of (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole) | Reference |
|---|---|---|
| Hydroxyl Radical Scavenging | 84% protection against deoxyribose degradation at 3.07 µM | nih.gov |
| Nitric Oxide (NO) Radical Scavenging | 20% scavenging at 3.07 µM | nih.gov |
| Peroxyl Radical Scavenging Rate | Bimolecular rate constant of 3 x 10⁸ M⁻¹s⁻¹ | nih.gov |
| Ferric Reducing Ability | 3.07 µM equivalent to 110 µM Trolox | nih.gov |
Elucidation of Molecular and Cellular Mechanisms of Action
Receptor Binding Modes and Ligand-Target Interactions (e.g., Colchicine binding site, PrPC pocket-D)
Detailed ligand-target interaction studies for this compound are not available. However, based on its structural components, potential binding modes can be hypothesized from related compounds.
PrPC pocket-D: As mentioned, compounds can stabilize PrPC by binding to specific sites. Molecular docking studies of the related compound (3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazolidin-2-yl}-5,8-methoxy-2H-chromen-2-one) indicated that it binds to a region known as pocket-D of the prion protein. nih.gov This binding is thought to influence the stability of a key salt bridge, thereby inhibiting the conformational change to PrPSc. nih.gov
Colchicine binding site: Many small molecules containing a trimethoxyphenyl (TMP) ring are known to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin. nih.govnih.gov This interaction disrupts microtubule dynamics, which is a validated anticancer strategy. While this compound possesses a dimethoxyphenyl ring, which is structurally similar to the TMP moiety, direct experimental evidence of its binding to the colchicine site is lacking. The TMP group is considered a critical pharmacophore for many potent colchicine-site inhibitors, and alterations, such as the removal of a methoxy group, can significantly impact binding and biological activity. nih.gov
Cellular Pathway Perturbations (e.g., cell cycle arrest, DNA adduct formation)
Cell cycle arrest: A primary cellular consequence of inhibiting tubulin polymerization is the disruption of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. nih.gov Numerous studies on 2-aminothiazole derivatives that act as tubulin inhibitors have confirmed their ability to induce a concentration-dependent accumulation of cells in the G2/M phase. nih.govnih.gov For example, treatment of HeLa and Jurkat cells with related 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles resulted in a clear G2/M arrest. nih.gov If this compound were to function as a tubulin polymerization inhibitor, a similar perturbation of the cell cycle would be the expected downstream effect.
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
|---|---|---|---|---|---|
| HeLa | Control | ~60% | ~20% | ~20% | nih.gov |
| Compound 3n (100 nM) | ~25% | ~15% | ~60% | ||
| Jurkat | Control | ~55% | ~30% | ~15% | nih.gov |
| Compound 3n (100 nM) | ~20% | ~10% | ~70% |
DNA adduct formation: Aromatic amines are a class of chemicals that can be metabolically activated to reactive intermediates capable of covalently binding to DNA, forming DNA adducts. nih.gov This process is a key mechanism of genotoxicity and carcinogenesis for certain aromatic amines. nih.gov However, there are no specific studies in the reviewed literature that investigate whether this compound undergoes metabolic activation and subsequent DNA adduct formation. This potential mechanism of action remains to be explored.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.
For various 2-aminothiazole (B372263) derivatives, molecular docking studies have been crucial in elucidating their potential as therapeutic agents. For instance, in the context of anticancer research, these derivatives have been docked into the active sites of various protein targets. nih.gov The binding affinity and interaction patterns are key determinants of their inhibitory potential.
One study on a series of novel 2-aminothiazole derivatives identified compounds with strong binding affinities to oxidoreductase proteins, suggesting their potential as antioxidants. Similarly, docking studies of 2-aminothiazole derivatives against the LasR protein of Pseudomonas aeruginosa have been used to identify potential quorum sensing inhibitors. nih.govplos.org
Analysis of Hydrophobic Interactions and Hydrogen Bonding Networks
The stability of a ligand-protein complex is governed by various non-covalent interactions, primarily hydrophobic interactions and hydrogen bonds. nih.gov For 2-aminothiazole derivatives, the thiazole (B1198619) ring and any attached aromatic moieties, such as the dimethoxyphenyl group, are expected to participate in significant hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.
In a study of thiazole derivatives as potential LasR inhibitors, the thiazole moiety was observed to form π-π interactions with the target protein. nih.gov The dimethoxyphenyl group in 5-(2,5-Dimethoxyphenyl)thiazol-2-amine would likely engage in similar hydrophobic and π-stacking interactions.
Hydrogen bonding is critical for the specificity of ligand binding. The 2-amino group of the thiazole core is a key hydrogen bond donor, while the nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor. Docking studies on various 2-aminothiazole analogs have consistently shown the involvement of the 2-amino group in forming hydrogen bonds with amino acid residues in the target's active site. nih.govnih.gov
Below is a hypothetical representation of potential interactions for this compound based on studies of its analogs.
| Interaction Type | Potential Participating Groups of this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | 2-amino group (donor), Thiazole nitrogen (acceptor) | Asp, Glu, Ser, Thr, Gln, Asn, His |
| Hydrophobic Interactions | Dimethoxyphenyl ring, Thiazole ring | Val, Leu, Ile, Phe, Trp, Tyr, Ala |
| π-π Stacking | Dimethoxyphenyl ring, Thiazole ring | Phe, Trp, Tyr, His |
Identification of Key Amino Acid Residues in Binding Pockets
Through molecular docking, specific amino acid residues that are crucial for the binding of 2-aminothiazole derivatives have been identified in various protein targets. For example, in the LasR protein, interactions with residues such as Trp60, Tyr93, and Ser129 have been noted for thiazole-based inhibitors. nih.gov
In another example, docking of 2-aminothiazole derivatives into the active site of oxidoreductase from Bacillus subtilis revealed interactions with Ile155, Gly156, Ser157, Ile160, Cys242, Ile243, and Gly244. The identification of these key residues provides a roadmap for designing more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net
Development of Predictive Models for Biological Activity using Statistical Methods
For various series of thiazole derivatives, QSAR models have been successfully developed to predict their biological activities, such as antimicrobial and anticancer effects. researchgate.netnih.gov These models are typically built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.
A QSAR study on thiazole derivatives as PIN1 inhibitors utilized principal component analysis, MLR, PLS, and artificial neural networks to develop predictive models. mdpi.com Such models can be instrumental in prioritizing the synthesis of novel compounds with potentially enhanced activity.
Correlation of Physiochemical Parameters (e.g., Log P, Electronic Parameters, Steric Parameters) with Experimental Outcomes
The predictive power of a QSAR model relies on the correlation of various physicochemical descriptors with the observed biological activity. These descriptors can be broadly categorized as hydrophobic (e.g., LogP), electronic (e.g., HOMO/LUMO energies, partial charges), and steric (e.g., molecular weight, molar refractivity).
In a QSAR study of thiazolidinone derivatives, a significant correlation was found between the hydrophobic parameter (log P) and the biological activity. researchgate.net For 2,4-disubstituted thiazole derivatives, the presence of specific substituents like nitro (NO2) and methoxy (B1213986) (OCH3) groups was found to influence their antimicrobial activity. researchgate.net
The table below lists some common physicochemical parameters and their potential influence on the biological activity of thiazole derivatives.
| Physicochemical Parameter | Description | Potential Influence on Biological Activity |
| LogP | A measure of a compound's hydrophobicity. | Can influence cell membrane permeability and binding to hydrophobic pockets of proteins. |
| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Relates to steric effects and van der Waals interactions with the target. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's electronic properties and reactivity. |
| Dipole Moment | A measure of the polarity of a molecule. | Can influence interactions with polar residues in the binding site. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, understanding its preferred conformation is crucial for predicting its interaction with a biological target.
Computational studies on benzothiazole (B30560) derivatives have utilized molecular geometry scans to identify stable conformers by varying the dihedral angle between the benzothiazole and phenyl rings. researchgate.net A similar approach could be applied to this compound to determine the rotational freedom and preferred orientation of the dimethoxyphenyl group relative to the thiazole ring.
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of a ligand-protein complex over time. MD simulations of thiazole derivatives bound to their target proteins have been used to assess the stability of the complex and to observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in molecular docking studies. plos.org These simulations can reveal subtle conformational adjustments in both the ligand and the protein that are essential for a stable binding event. nih.gov
Quantum Mechanical Calculations for Electronic Structure and Reactivity Insights
Quantum mechanical calculations are a cornerstone of modern computational chemistry, providing profound insights into the electronic structure and inherent reactivity of molecules. For a compound such as this compound, these theoretical studies can predict a variety of molecular properties, guiding further experimental research. While specific computational studies on this compound are not extensively available in the public domain, the principles and expected outcomes can be illustrated by examining research on structurally related molecules.
Density Functional Theory (DFT) is a widely employed quantum mechanical method that is particularly effective for calculating the electronic properties of molecules. nih.gov This approach allows for the determination of the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), all of which are crucial in understanding a molecule's behavior. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in describing a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily polarizable and has a higher chemical reactivity. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a more nuanced understanding of the molecule's electronic properties.
For illustrative purposes, the calculated electronic properties for a structurally related compound, 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile, which also contains the 2,5-dimethoxyphenyl moiety, are presented in the table below. researchgate.net It is important to note that these values are for a different molecule and are used here to demonstrate the type of data generated from such calculations.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.93 |
| ELUMO | -1.98 |
| Energy Gap (ΔE) | 3.95 |
| Ionization Potential (I) | 5.93 |
| Electron Affinity (A) | 1.98 |
| Electronegativity (χ) | 3.96 |
| Chemical Hardness (η) | 1.98 |
| Chemical Softness (S) | 0.51 |
| Global Electrophilicity Index (ω) | 3.96 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions of intermediate potential.
In a study of a pyrazole (B372694) derivative containing the 2,5-dimethoxyphenyl group, the MEP analysis revealed that the most negative potential was located over the oxygen atoms of the methoxy groups and the nitrogen atom of the pyrazole ring. researchgate.net Conversely, the positive potential was concentrated around the hydrogen atoms of the amino group and the aromatic rings. researchgate.net This type of analysis for this compound would similarly highlight the electron-rich and electron-poor regions, thus providing a roadmap for its potential intermolecular interactions and chemical reactions.
Natural Bond Orbital (NBO) Analysis
The following table presents a selection of significant intramolecular interactions and their stabilization energies for the aforementioned related pyrazole compound, illustrating the insights gained from NBO analysis. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N16 | π(C14-C15) | 39.11 |
| LP(1) N20 | π(C18-C19) | 31.78 |
| π(C7-C8) | π(C9-C10) | 21.87 |
| π(C9-C10) | π(C11-C12) | 20.35 |
| π(C11-C12) | π*(C7-C8) | 17.89 |
Rational Design and Optimization Strategies for Enhanced Biological Profiles
Scaffold Modification and Analog Library Generation
The generation of analog libraries through scaffold modification is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). For derivatives of 5-(2,5-dimethoxyphenyl)thiazol-2-amine, this involves introducing various substituents at different positions on the thiazole (B1198619) and phenyl rings.
One common strategy involves the modification of the 2-amine group. For instance, the synthesis of 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole and 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives has been reported to explore antimicrobial activities. nih.gov In these analogs, the core thiazole is linked to a pyrazoline ring, and the nature of the substituent at the 2-position of the thiazole significantly influences the biological outcome.
Another approach focuses on substitutions at the 4- and 5-positions of the thiazole ring. Studies on related thiazole structures have shown that introducing groups like a p-bromophenyl at the 4-position can increase antifungal and antituberculosis activities. nih.gov Similarly, linking various acyl or arenediazo groups to the thiazole ring has been explored to generate libraries of compounds with diverse biological profiles. nih.gov
The 2,5-dimethoxyphenyl group itself is a critical pharmacophore. SAR studies have indicated that this specific substitution pattern is often more favorable for antimicrobial activity compared to other substitutions like thiophene (B33073). nih.gov The generation of libraries often involves keeping this optimal group constant while modifying other parts of the molecule to fine-tune its properties. For example, in a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, the dimethoxyphenyl moiety was retained while other aryl groups were varied to assess the impact on antimicrobial efficacy. nih.gov
Table 1: Examples of Scaffold Modifications and Their Reported Biological Focus
Click to view interactive data table
| Core Scaffold | Modification Site | Introduced Group/Modification | Biological Activity Investigated | Reference |
|---|---|---|---|---|
| 5-(Substituted)-Thiazole | 2-position | N-mustard group | Antifungal | nih.gov |
| 5-(Substituted)-Thiazole | 2-position | N-allyl group | Antimicrobial | nih.gov |
| Thiazole linked to Pyrazoline | 4-position of Thiazole | p-Bromophenyl | Antifungal, Antituberculosis | nih.gov |
| 2-(Pyrazolin-1-yl)-thiazole | 5-position of Thiazole | Acyl or Arenediazo groups | Antimicrobial | nih.gov |
| Thiazole-Pyrazoline Hybrid | Pyrazoline Ring | 3,4-dimethoxyphenyl | Anticancer | nih.gov |
Bioisosteric Replacements and Fragment-Based Design Approaches
Bioisosterism is a strategy used to design analogs by substituting parts of a molecule with other chemical groups that have similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving pharmacokinetic properties. nih.gov This approach is particularly useful in optimizing lead compounds derived from the this compound scaffold.
A key example of bioisosteric replacement involves the phenyl ring. In a series of structurally related 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles, the bioisosteric replacement of a phenyl ring at the 2-position with a 3-thienyl group led to a 1.5- to 3-fold increase in antiproliferative potency against several cancer cell lines. nih.gov This demonstrates that even subtle changes, such as replacing a benzene (B151609) ring with a thiophene ring, can significantly impact biological activity.
Fragment-based design involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The this compound structure can be deconstructed into key fragments: the 2-aminothiazole (B372263) core, the 2,5-dimethoxyphenyl group, and potential linkers or additional substituents. By studying how these individual fragments interact with a target, new molecules can be designed. For example, the 2-aminothiazole fragment is a known pharmacophore in many biologically active molecules. nih.gov Researchers can screen libraries of fragments to find optimal replacements for the dimethoxyphenyl group or to identify new functional groups to add to the 2-amine position that enhance binding affinity and selectivity. nih.govresearchgate.net
Strategies for Improving Potency and Selectivity in Preclinical Models
Once a promising lead compound is identified, strategies are employed to enhance its potency (the concentration required to produce a desired effect) and selectivity (its ability to act on a specific target without affecting others). For thiazole-based compounds, several approaches have proven effective.
One strategy is the introduction of specific substituents to exploit interactions within the target's binding site. In a series of 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles, adding a meta-chloro substituent to the phenyl ring at the 2-position enhanced antiproliferative activity against HeLa, A549, and Jurkat cancer cells. nih.gov Conversely, other substituents generally caused a reduction in activity, highlighting the sensitivity of the target to the electronic and steric properties of the molecule.
Another strategy involves conformational restriction, where the flexibility of a molecule is reduced to lock it into its most active conformation. This can be achieved by introducing cyclic structures or bulky groups. By optimizing the molecule's shape to better fit the target's binding pocket, both potency and selectivity can be improved. researchgate.net
Improving selectivity is crucial for minimizing off-target effects. For thiazole derivatives designed as enzyme inhibitors, such as cyclooxygenase (COX) inhibitors, modifications can be made to favor binding to one isoform over another (e.g., COX-2 over COX-1). In one study, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine were synthesized, and specific analogs showed high selectivity indices for COX-2, making them potentially safer anti-inflammatory agents. nih.gov
Table 2: Impact of Substitutions on Potency of Thiazole Analogs
Click to view interactive data table
| Base Compound Series | Modification | Effect on Potency | Target/Assay | Reference |
|---|---|---|---|---|
| 2-Aryl-4-amino-5-(benzoyl)thiazole | Phenyl at C-2 replaced with 3-Thienyl | 1.5 to 3-fold increase | Antiproliferative (A549, Jurkat, HeLa cells) | nih.gov |
| 2-Phenyl-4-amino-5-(benzoyl)thiazole | Addition of meta-Chloro to Phenyl ring | Enhanced activity | Antiproliferative (HeLa, A549, Jurkat cells) | nih.gov |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine | Varied N-substituents | IC50 values of 0.76–9.01 µM | COX-2 Inhibition | nih.gov |
Development of Hybrid Compounds with Multitargeting Capabilities (e.g., Thiazole-Thiadiazole Hybrids)
Molecular hybridization is an advanced strategy where two or more distinct pharmacophores are combined into a single molecule. The goal is to create a hybrid compound that can interact with multiple biological targets simultaneously, which can be advantageous for treating complex diseases like cancer or infections. nih.gov
The thiazole scaffold is an excellent platform for creating such hybrids. A notable example is the development of thiazole-thiadiazole hybrids. The 1,3,4-thiadiazole (B1197879) ring, like the thiazole ring, is a versatile heterocycle found in many bioactive compounds. By linking these two scaffolds, researchers have created novel molecules with potent and broad-spectrum activities. researchgate.net For instance, imidazole-thiadiazole hybrids have been synthesized and shown to potently inhibit multiple enzymes, including α-glucosidase, α-amylase, and cholinesterases, demonstrating a clear multitarget profile. nih.gov
Other hybrid structures have also been explored. Thiazolyl-pyrazoline hybrids containing a dimethoxyphenyl moiety have been synthesized and investigated for their anticancer potential. nih.gov The synthetic strategy often involves a multi-step process where one heterocyclic ring is constructed first, followed by a reaction to form the second ring, linking the two pharmacophores. This approach has been shown to enhance drug efficacy and can help mitigate issues like multidrug resistance. nih.gov The resulting hybrid compounds often exhibit a synergistic effect, where the combined activity is greater than the sum of the individual pharmacophores.
Future Research Directions and Preclinical Translational Perspectives
Exploration of Novel Biological Targets for 5-(2,5-Dimethoxyphenyl)thiazol-2-amine and its Analogs
While the 2-aminothiazole (B372263) core is a component of established drugs like the kinase inhibitor Dasatinib, the full spectrum of biological targets for this class of compounds is still being uncovered. nih.gov Future research should aim to move beyond known targets and identify novel proteins or pathways modulated by this compound and its structurally related analogs. Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets, including enzymes and receptors on the cell membrane, as well as components of the cell cycle like microtubules. nih.govresearchgate.net
A key area of exploration is the inhibition of protein and lipid kinases, which are crucial in cancer cell signaling. nih.gov Analogs of the subject compound have shown activity against a range of kinases, suggesting that a broad screening approach could reveal unexpected and potent inhibitory activities. Potential targets for investigation, based on activities of similar thiazole (B1198619) derivatives, are listed below.
Potential Kinase Targets for Thiazole Analogs
| Target Class | Specific Examples | Rationale/Significance |
|---|---|---|
| Tyrosine Kinases | VEGFR-2, c-Met, Focal Adhesion Kinase (FAK), c-Src | Involved in angiogenesis, cell proliferation, and metastasis. nih.govnih.gov |
| Serine/Threonine Kinases | B-Raf, Cyclin-dependent kinases (CDKs), PI3Kα | Critical for cell cycle progression and survival pathways. researchgate.netnih.gov |
Beyond kinases, research into other potential targets is warranted. For instance, some thiazole derivatives have been found to inhibit cancer cell migration and invasion, suggesting they may interfere with the actin cytoskeleton or matrix metalloproteinases (MMPs). nih.govmdpi.com Other studies point towards topoisomerase II inhibition as a possible mechanism of action for certain thiazole hybrids. nih.govnih.gov A comprehensive target deconvolution strategy, employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction, will be essential in mapping the complete biological interaction profile of this compound and guiding the development of next-generation analogs with enhanced specificity and potency.
Investigation of Combination Therapies with Existing Preclinical Candidates
The complexity of diseases like cancer often necessitates combination therapy to overcome drug resistance and improve therapeutic outcomes. nih.gov A significant future direction for this compound involves its evaluation in combination with existing anticancer agents. The rationale for this approach is to target multiple, complementary pathways simultaneously, potentially leading to synergistic effects. nih.gov
Preclinical studies should explore combinations with various classes of drugs. For example, if the compound is found to be a cell cycle inhibitor, combining it with a DNA-damaging agent could be particularly effective. Similarly, if it exhibits anti-angiogenic properties through VEGFR-2 inhibition, pairing it with a cytotoxic chemotherapy agent could provide a dual attack on the tumor and its blood supply. nih.govmdpi.com Some diaminothiazoles have already shown efficacy in multidrug-resistant cancer cells, suggesting a potential to overcome resistance mechanisms when used in combination. oup.com
Illustrative Combination Strategies for Preclinical Investigation
| Therapeutic Class | Example Agent | Potential for Synergy |
|---|---|---|
| Cytotoxic Chemotherapy | Taxol, Cisplatin | Targeting both cell division and inducing DNA damage. |
| Targeted Kinase Inhibitors | Sorafenib, Sunitinib | Dual blockade of critical signaling pathways (e.g., angiogenesis). researchgate.net |
| Immunotherapy Agents | PD-1/PD-L1 inhibitors | Modulating the tumor microenvironment to enhance immune response. |
| Apoptosis Inducers | BCL-2 inhibitors | Lowering the threshold for programmed cell death. nih.gov |
These preclinical investigations would require robust in vitro and in vivo models to assess synergy, determine optimal scheduling, and understand the molecular basis of any enhanced efficacy.
Development of Advanced in vitro and in vivo Models for Efficacy Assessment
To accurately predict the clinical potential of this compound, it is crucial to move beyond traditional two-dimensional (2D) cell culture and simplistic animal models. The development and utilization of advanced preclinical models that better recapitulate human physiology and disease complexity are paramount.
Advanced in vitro Models: Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment by mimicking cell-cell interactions, nutrient gradients, and gene expression patterns found in actual tumors. mdpi.comcherrybiotech.comnih.gov These models are more suitable for assessing drug penetration and long-term efficacy. mdpi.com Furthermore, microfluidic "organ-on-a-chip" platforms can simulate the dynamic microenvironment of human organs, allowing for the study of drug metabolism and toxicity in interconnected systems (e.g., a tumor-liver chip). nih.govfrontiersin.orgnih.gov Such platforms provide a powerful tool for evaluating both on-target efficacy and off-target effects before advancing to in vivo studies. nih.gov
Advanced in vivo Models: While standard xenograft models using subcutaneous injection of cancer cells are useful, more sophisticated models can provide deeper insights. oup.com Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better retain the heterogeneity and architecture of the original human tumor. Evaluating the efficacy of this compound in a panel of PDX models could provide a stronger indication of its potential clinical activity across different patient populations. Additionally, orthotopic xenograft models, where cancer cells are implanted in the corresponding organ (e.g., breast cancer cells in the mammary fat pad), can better model tumor invasion and metastasis. nih.gov
Integration of Cheminformatics and Artificial Intelligence for Predictive Modeling and Lead Optimization
The integration of computational approaches is essential for accelerating the drug discovery and development pipeline. nih.gov Cheminformatics and artificial intelligence (AI) can play a pivotal role in refining the properties of this compound and its analogs.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used to correlate the chemical structure of compounds with their biological activity. nih.govijpsdronline.com By developing 2D and 3D-QSAR models for a series of 2-aminothiazole analogs, researchers can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their therapeutic activity. ijpsdronline.commdpi.com These models can then be used to predict the potency of newly designed, virtual compounds, thereby prioritizing synthetic efforts. nih.gov Molecular docking studies can further elucidate how these compounds bind to their biological targets, providing a structural basis for their activity and guiding rational design. nih.gov
Lead Optimization: AI and machine learning (ML) algorithms can analyze vast datasets to identify complex patterns that may not be apparent through traditional analysis. nih.gov These technologies can be applied to predict Absorption, Distribution, Metabolism, and Excretion (ADMET) properties, helping to identify and mitigate potential liabilities early in the development process. Generative AI models can propose novel chemical structures with improved potency and drug-like properties based on the learnings from existing data. nih.gov This AI-driven approach to lead optimization can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov The application of these in-silico tools will be critical for efficiently transforming this compound from a lead compound into a viable preclinical candidate. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Dasatinib |
| Taxol |
| Cisplatin |
| Sorafenib |
Q & A
Q. What are the recommended synthetic routes for 5-(2,5-Dimethoxyphenyl)thiazol-2-amine in laboratory settings?
The compound can be synthesized via condensation reactions. For example:
- Thioglycolic acid method : Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid under reflux in ethanol for 6 hours, followed by acidification and recrystallization .
- Aldehyde condensation : Using 1,4-dioxane as a solvent with catalytic piperidine, reacting thiourea derivatives with substituted aldehydes (e.g., 2,5-dimethoxybenzaldehyde) under reflux .
Key considerations : Optimize reaction time (5–9 hours) and solvent polarity to improve yield. Monitor completion via TLC .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Spectroscopic analysis :
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H···N interactions) and planar geometry to validate stability .
Advanced Questions
Q. What experimental strategies are effective in evaluating the anticancer potential of this compound?
- In vitro cytotoxicity assays :
- Mechanistic studies :
Note : Normalize results to DMSO controls (≤0.5% v/v) to exclude solvent toxicity .
Q. How does the molecular structure influence its interaction with biological targets?
- Key structural features :
- The thiazole ring enables π-π stacking with aromatic residues in enzyme active sites.
- The 2,5-dimethoxyphenyl group participates in hydrophobic interactions and hydrogen bonding (e.g., methoxy O with serine/threonine residues) .
- Methodological validation :
Q. How should researchers address discrepancies in bioactivity data across studies?
- Critical variables :
- Validation steps :
Q. What computational and analytical tools can predict metabolic stability and degradation pathways?
- Metabolite profiling :
- Use high-resolution LC-MS/MS to identify phase I/II metabolites (e.g., demethylation or glucuronidation) .
- Apply software like MetaboLynx or Compound Discoverer for metabolite annotation .
- Stability studies :
- Incubate with liver microsomes (human/rat) and monitor degradation via UV-HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
